2-(Trifluoroacetyl)cyclooctanone
Overview
Description
2-(Trifluoroacetyl)cyclooctanone is an organic compound with the molecular formula C10H13F3O2. It is a colorless liquid with a strong fruity odor and is widely used in organic synthesis. The presence of the trifluoroacetyl group imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetyl)cyclooctanone typically involves the reaction of cyclooctanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclooctanone+Trifluoroacetic Anhydride→this compound
The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoroacetyl)cyclooctanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid and cyclooctanone derivatives.
Reduction: Formation of 2-(hydroxy)cyclooctanone.
Substitution: Formation of various substituted cyclooctanone derivatives.
Scientific Research Applications
2-(Trifluoroacetyl)cyclooctanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds for research purposes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trifluoroacetyl)cyclooctanone involves its interaction with various molecular targets and pathways. The trifluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound. These interactions play a crucial role in its chemical behavior and applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoroacetyl)cyclohexanone
- 2-(Trifluoroacetyl)cyclopentanone
- 2-(Trifluoroacetyl)cyclododecanone
Uniqueness
2-(Trifluoroacetyl)cyclooctanone is unique due to its eight-membered ring structure, which imparts distinct chemical properties compared to its smaller or larger ring analogs. The trifluoroacetyl group further enhances its reactivity and makes it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)cyclooctan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O2/c11-10(12,13)9(15)7-5-3-1-2-4-6-8(7)14/h7H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVJTSLIGAGALR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)C(CC1)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698319 | |
Record name | 2-(Trifluoroacetyl)cyclooctan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82734-47-2 | |
Record name | 2-(Trifluoroacetyl)cyclooctan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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